molecular formula C11H19N3O2 B2808116 1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 1824861-55-3

1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2808116
CAS No.: 1824861-55-3
M. Wt: 225.292
InChI Key: BYGWOUDARMEKNF-UHFFFAOYSA-N
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Description

“1-cyclohexyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide” is a chemical compound . It is derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .

Scientific Research Applications

Synthesis and Chemical Reactions

A study by Fan et al. (2007) describes a facile and efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds, catalyzed by piperidine. This protocol highlights a general approach to synthesizing derivatives related to the compound , demonstrating its utility in creating structurally complex and functionalized molecules from simple precursors (Fan, Qian, Zhao, & Liang, 2007).

Catalysis and Polymerization

Walther et al. (2006) report on the synthesis of azolyl carboximidamides as ligands for Zn(II) and Cu(II), with applications of the Zn(II) complexes as catalysts for the copolymerization of carbon dioxide and epoxides. This research demonstrates the compound's potential role in developing new catalytic systems for environmentally beneficial polymer synthesis, presenting an example of its application in catalysis and green chemistry (Walther, Wermann, Lutsche, Günther, Görls, & Anders, 2006).

Antioxidant Activity

Tumosienė et al. (2019) synthesized a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluated their antioxidant activity. Some compounds were found to be potent antioxidants, indicating potential therapeutic applications of these derivatives in preventing oxidative stress-related diseases. This study highlights the compound's role in synthesizing biologically active molecules with potential health benefits (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Neuroprotective Agents

Zhang et al. (2019) designed and synthesized 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, demonstrating their neuroprotective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity. This research suggests the potential of these compounds as novel neuroprotective agents, highlighting the therapeutic applications of derivatives of 1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide in neurodegenerative diseases (Zhang, Quan, Zhao, Yang, Zhao, Liu, Cheng, & Ma, 2019).

Properties

IUPAC Name

1-cyclohexyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c12-11(13-16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h8-9,16H,1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGWOUDARMEKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CC(CC2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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